N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl linker, and a tert-butyl-substituted benzamide group
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-10-13-23-14-12-21-11-4-9-20-21/h4-9,11H,10,12-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUDRHIMXRKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethoxyethyl Linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl linker.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes characteristic reactions under acidic, basic, or enzymatic conditions:
Hydrolysis
-
Acidic Hydrolysis : Cleavage occurs in HCl/dioxane (4 M) at 30°C, yielding 4-(tert-butyl)benzoic acid and 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine hydrochloride .
-
Basic Hydrolysis : NaOH (2 M) in dioxane/water (1:1) at 80°C produces the corresponding carboxylate salt .
Table 1: Hydrolysis Conditions and Yields
| Condition | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acidic | HCl in dioxane (4 M) | 30°C | 1 h | 95% | |
| Basic | NaOH in dioxane/H₂O | 80°C | 4 h | 88% |
Pyrazole Ring Functionalization
The pyrazole heterocycle participates in electrophilic substitution and cross-coupling reactions:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the pyrazole C4 position, forming N-(2-(2-(4-nitro-1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide (yield: 72%).
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Halogenation : NBS in CCl₄ introduces bromine at C4 (yield: 65%) .
Cross-Coupling
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Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80°C, enabling biaryl formation (yield: 55–78%) .
Table 2: Pyrazole Reactivity
Ethoxyethyl Chain Modifications
The ethylene glycol linker is susceptible to oxidation and alkylation:
Oxidation
Alkylation
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Mitsunobu Reaction : DIAD/PPh₃ mediates alkylation with alcohols, introducing substituents at the terminal oxygen (yield: 63%) .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via retro-amide cleavage (TGA data).
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Photodegradation : UV light (254 nm) induces radical-mediated decomposition of the pyrazole ring (t₁/₂ = 4.2 h).
Key Research Findings
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide, as antiviral agents. Pyrazole compounds have been shown to exhibit activity against several viruses, including HIV and measles virus.
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral enzymes. For instance, compounds similar to this compound have demonstrated effectiveness in inhibiting reverse transcriptase and other viral polymerases .
- Case Study : A study by Ndungu et al. developed a series of pyrazole derivatives that were potent inhibitors of the measles virus, with some compounds showing EC50 values in the low nanomolar range . This suggests that this compound could be a candidate for further development in antiviral therapies.
Cancer Research
The compound's structural characteristics make it a candidate for cancer research, particularly due to its ability to target specific cellular pathways involved in tumor growth.
- Hsp90 Inhibition : Recent findings indicate that aminopyrazole derivatives can inhibit Hsp90, a chaperone protein that plays a crucial role in the stability and function of many oncogenic proteins. This inhibition can lead to the degradation of these proteins and subsequently inhibit cancer cell proliferation .
- Case Study : A study on aminopyrazole-substituted resorcylate amides demonstrated broad-spectrum activity against various cancer cell lines, suggesting that similar pyrazole-based compounds could be effective in treating different types of cancer .
Other Therapeutic Uses
Beyond antiviral and anticancer applications, this compound may have potential in other therapeutic areas:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that pyrazole compounds may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | Effective against HIV and measles virus |
| Cancer Research | Inhibition of Hsp90; targeting oncogenic proteins | Broad-spectrum activity against cancer cell lines |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Potential use in treating inflammatory diseases |
| Neuroprotection | Protective effects on neural cells | Possible treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The pyrazole ring and benzamide group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The ethoxyethyl linker provides flexibility, allowing the compound to adopt various conformations and interact with different targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(2-(2-(1H-triazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with imidazole or triazole rings, potentially leading to different biological activities and applications.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.31 g/mol
Its structure features a pyrazole ring, which is known for its diverse biological activities, and a tert-butyl group that enhances lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in signaling pathways. For instance, it may affect adenylyl cyclase activity, which is crucial in modulating cAMP levels in cells .
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which play a vital role in numerous physiological processes. This interaction can lead to downstream effects on cellular signaling pathways .
Case Studies
Several studies have investigated the biological effects of related pyrazole compounds, providing insights into the potential therapeutic applications of this compound:
- Pain Management : Research indicates that pyrazole derivatives can serve as analgesics by modulating pain pathways. For example, a study demonstrated that certain pyrazole compounds effectively reduced pain responses in animal models by inhibiting specific signaling pathways .
- Anti-inflammatory Effects : Pyrazole-based compounds have shown promise in reducing inflammation. A study highlighted the ability of these compounds to decrease pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases .
- Cancer Research : Some pyrazole derivatives have been explored for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .
Research Findings
Recent investigations into the biological activity of pyrazole derivatives have yielded significant findings:
- Selectivity and Potency : Compounds structurally similar to this compound have demonstrated selective inhibition of specific targets with low micromolar IC50 values, indicating high potency .
- Toxicity Profiles : Safety assessments suggest that many pyrazole derivatives exhibit low toxicity in cell culture models, making them suitable candidates for further development as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Optimization Examples
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 70°C | 72 | 95 | |
| Cyclization | K₂CO₃, DCM, RT | 68 | 90 |
Basic: How is the molecular structure of this compound confirmed in academic research?
Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : H and C NMR verify the tert-butyl group (δ 1.3 ppm for H), pyrazole protons (δ 7.5–8.0 ppm), and amide carbonyl (δ 165–170 ppm for C) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 385.23) .
- X-ray crystallography (if applicable): Resolves spatial arrangement of the pyrazole-ethoxyethyl-benzamide scaffold .
Advanced: What methodologies are used to investigate its biological mechanism of action?
Answer:
Mechanistic studies employ:
- Molecular docking : Predicts binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
- Enzyme inhibition assays : Measures IC₅₀ values (e.g., 10–50 µM against COX-2) via spectrophotometric methods .
- Cellular assays : Evaluates apoptosis (flow cytometry) or proliferation (MTT assay) in cancer cell lines .
Q. Table 2: Representative Biological Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Model System | Source |
|---|---|---|---|---|
| COX-2 | Enzymatic | 12.3 ± 1.5 | In vitro | |
| HeLa cells | MTT | 25.8 ± 3.2 | Cell culture |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from variations in:
- Assay conditions : Buffer pH, incubation time, or co-solvents (e.g., DMSO concentration ≤0.1%) .
- Compound purity : HPLC purity ≥95% reduces off-target effects .
- Model systems : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional response) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
SAR studies involve:
- Substituent variation : Modify the tert-butyl group (e.g., isopropyl, cyclohexyl) or pyrazole position (C3 vs. C5) .
- Bioisosteric replacement : Replace the ethoxyethyl linker with thiomethyl or propyl groups to assess steric/electronic effects .
- In vitro screening : Test analogs against panels of enzymes/cell lines to identify key pharmacophores .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS .
Advanced: How are computational methods applied to predict reactivity and degradation pathways?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict hydrolysis-prone sites (e.g., amide bonds) .
- Molecular dynamics simulations : Models interactions with biological membranes to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
